N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine
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Description
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine (TMDPA) is an organoboron compound that has been studied for its potential applications in a wide range of scientific fields, including organic synthesis, materials science, and biochemistry. TMDPA has been used as a reagent in organic synthesis, as a catalyst in materials science, and as a biochemical tool in biochemistry.
Scientific Research Applications
-
Borylation of Arenes
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Synthesis of Conjugated Copolymers
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Preparation of Fluorenylborolane
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Synthesis of Benzothiadiazole-based Copolymers
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Synthesis of Dibenzosilole Derivatives
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Preparation of Stimulus-Responsive Drug Carriers
- Field : Pharmaceutical Chemistry
- Application : Boronic acid compounds, such as N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, can be used to construct stimulus-responsive drug carriers .
- Method : The specific method of application or experimental procedures would depend on the specific drug carrier being constructed. Typically, this involves the formation and rupture of the boronic ester bond in different environments to achieve controlled drug release .
- Results : The outcome of this application is the formation of a new drug carrier that can load anti-cancer drugs, insulin, and genes .
properties
IUPAC Name |
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO2/c1-6-11-18-12-13-9-7-8-10-14(13)17-19-15(2,3)16(4,5)20-17/h7-10,18H,6,11-12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAIALSUTGIURI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682377 |
Source
|
Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine | |
CAS RN |
1256360-56-1 |
Source
|
Record name | Benzenemethanamine, N-propyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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